tert-Butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and an ethynylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-ethynylphenol with tert-butyl 3-bromomethylazetidine-1-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azetidine ring can be reduced under hydrogenation conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
tert-Butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-ethynylazetidine-1-carboxylate
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate is unique due to the presence of the ethynylphenoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C16H19NO3 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-5-12-7-6-8-13(9-12)19-14-10-17(11-14)15(18)20-16(2,3)4/h1,6-9,14H,10-11H2,2-4H3 |
InChI Key |
VCWJLLLGHOADPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC(=C2)C#C |
Origin of Product |
United States |
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